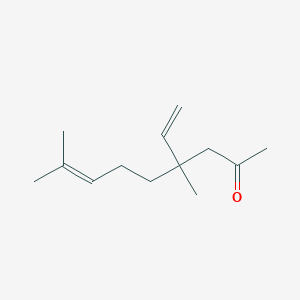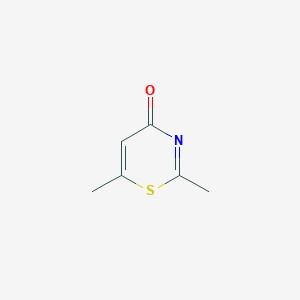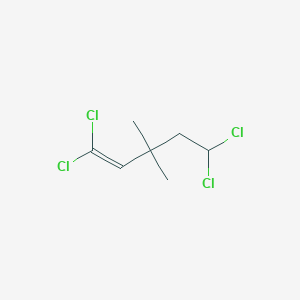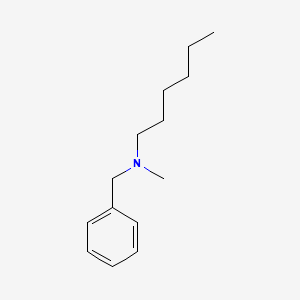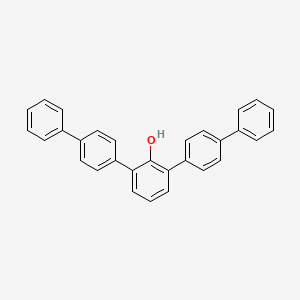
2,6-Bis(4-phenylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-phenylphenyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes multiple aromatic rings, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-phenylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a phenol under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of phenols often involves the oxidation of arylhydrosilanes or the hydroxylation of aryl halides using catalysts like palladium or nickel. These methods are efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-phenylphenyl)phenol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic rings in the compound make it highly reactive towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions include quinones, nitrophenols, and halogenated phenols, which have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-phenylphenyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-phenylphenyl)phenol involves its interaction with cellular components at the molecular level. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play a crucial role in the apoptotic process . Additionally, it can interact with various molecular targets, including DNA and proteins, leading to cell cycle arrest and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A (BPA): Commonly used in the production of plastics and resins.
Bisphenol S (BPS): Used as an alternative to BPA in various applications.
Bisphenol F (BPF): Another alternative to BPA, used in the production of epoxy resins.
Uniqueness
2,6-Bis(4-phenylphenyl)phenol is unique due to its complex structure, which includes multiple aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Unlike simpler phenols, this compound offers enhanced stability and reactivity, which are advantageous in various chemical processes .
Eigenschaften
CAS-Nummer |
81979-65-9 |
|---|---|
Molekularformel |
C30H22O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2,6-bis(4-phenylphenyl)phenol |
InChI |
InChI=1S/C30H22O/c31-30-28(26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(30)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-21,31H |
InChI-Schlüssel |
NIVRMVMOFUMBOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




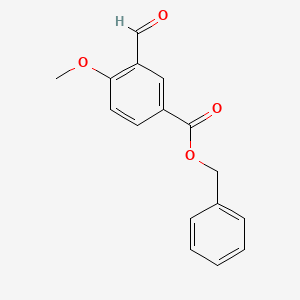
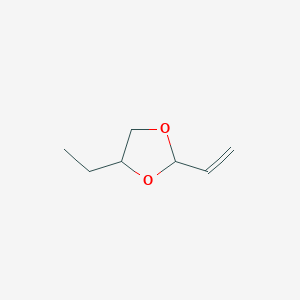
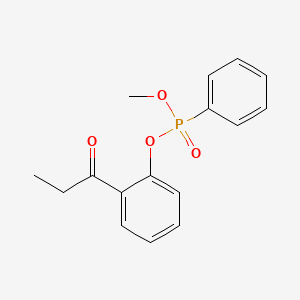
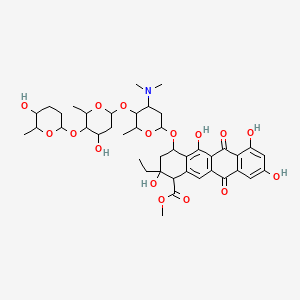
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)

